molecular formula C12H16BrNO3S B7094948 N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide

N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide

Cat. No.: B7094948
M. Wt: 334.23 g/mol
InChI Key: RGRDQANXSWDZLZ-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfur atom in a lambda6 oxidation state, and a methoxybutanamide moiety

Properties

IUPAC Name

N-[(2-bromophenyl)-methyl-oxo-λ6-sulfanylidene]-4-methoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-17-9-5-8-12(15)14-18(2,16)11-7-4-3-6-10(11)13/h3-4,6-7H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRDQANXSWDZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)N=S(=O)(C)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides . This method is highly enantioselective and involves the use of endo-5-norbornene-2,3-dimethanol to prevent transmetalation of the aryl-palladium complex . The reaction conditions are optimized to tolerate a wide range of functional groups, providing straightforward access to the desired product with excellent enantiomeric excess values.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the Heck/Suzuki cascade reaction makes it suitable for industrial applications, where high yields and purity are essential. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the lambda6 oxidation state can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or sulfides.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide stands out due to its unique combination of a bromophenyl group, a lambda6 sulfur atom, and a methoxybutanamide moiety. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

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